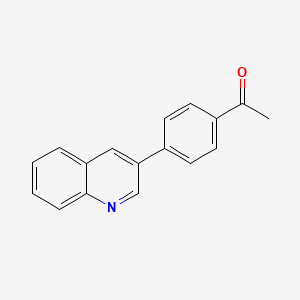
Cyclopropylmethyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylmethyl trifluoromethanesulfonate is an organic compound with the molecular formula C5H7F3O3S. It is a triflate ester, characterized by the presence of a trifluoromethanesulfonate group attached to a cyclopropylmethyl moiety. This compound is known for its reactivity and is used in various chemical reactions, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropylmethyl trifluoromethanesulfonate can be synthesized through the reaction of cyclopropylmethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the acidic by-products. The general reaction scheme is as follows: [ \text{Cyclopropylmethanol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropylmethyl trifluoromethanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the triflate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Elimination Reactions: These reactions may occur in the presence of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Nucleophilic Substitution: The major products are cyclopropylmethyl derivatives, such as cyclopropylmethyl amines, ethers, or thioethers.
Elimination Reactions: The major product is cyclopropylmethylidene, a compound with a double bond.
Aplicaciones Científicas De Investigación
Cyclopropylmethyl trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing the cyclopropylmethyl group into various molecules. It is also employed in the synthesis of complex organic compounds and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclopropylmethyl trifluoromethanesulfonate involves the activation of the triflate group, which facilitates nucleophilic substitution reactions. The triflate group is a strong electron-withdrawing group, making the carbon atom adjacent to it highly electrophilic. This electrophilicity allows nucleophiles to attack and displace the triflate group, forming new chemical bonds.
Comparación Con Compuestos Similares
Methyl trifluoromethanesulfonate: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.
Ethyl trifluoromethanesulfonate: Contains an ethyl group instead of a cyclopropylmethyl group.
Trifluoromethanesulfonic acid: The parent acid of the triflate esters.
Uniqueness: Cyclopropylmethyl trifluoromethanesulfonate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds that require specific structural features for their activity.
Propiedades
IUPAC Name |
cyclopropylmethyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3S/c6-5(7,8)12(9,10)11-3-4-1-2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOCAWLRVLLBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
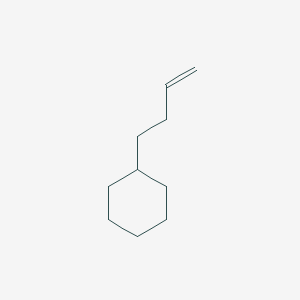
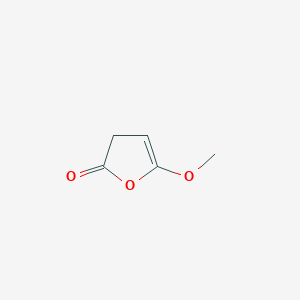
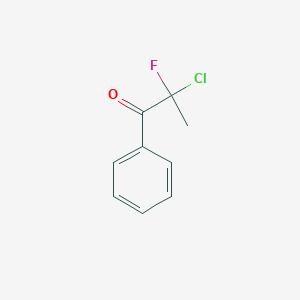
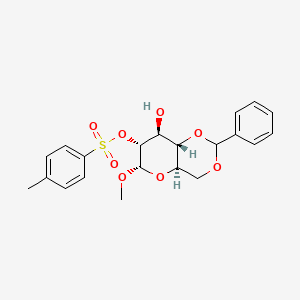
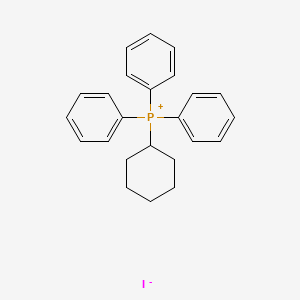
![8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)
![(1Z,1'Z)-2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B15202109.png)
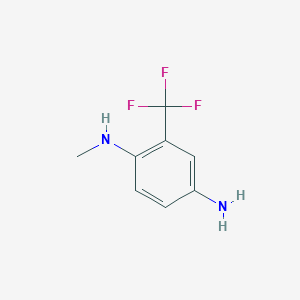
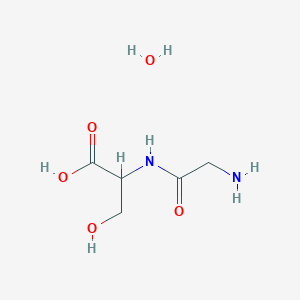
![4-Bromo-2-chloro-6-methylbenzo[d]thiazole](/img/structure/B15202129.png)
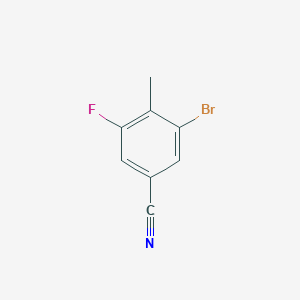
![1,4-Bis[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B15202133.png)

